molecular formula C13H22N4O2 B2740341 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine CAS No. 1014049-33-2

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine

Cat. No.: B2740341
CAS No.: 1014049-33-2
M. Wt: 266.345
InChI Key: JJATVDRZPUUFDJ-UHFFFAOYSA-N
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Description

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with ethoxy and ethyl groups, and a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The ethoxy and ethyl groups are introduced to the pyrazole ring through nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reaction: The final step involves coupling the substituted pyrazole ring with the substituted piperazine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various pests and weeds.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine: can be compared with other pyrazole and piperazine derivatives, such as:

Uniqueness:

  • The presence of both pyrazole and piperazine rings in the same molecule provides a unique combination of properties, making it versatile for various applications.
  • The specific substitution pattern (ethoxy, ethyl, and methyl groups) imparts distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJATVDRZPUUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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